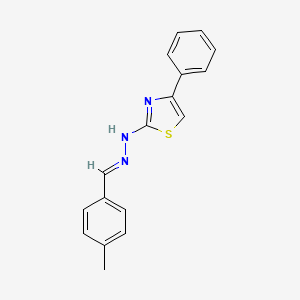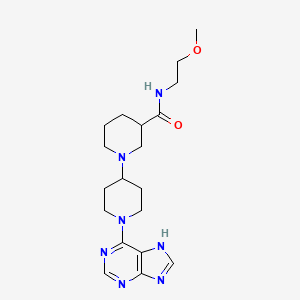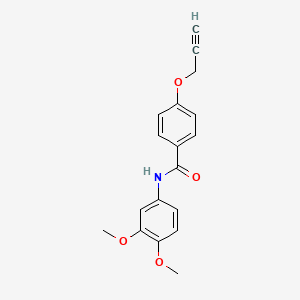![molecular formula C13H13N3O3S B5442949 ETHYL 3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5442949.png)
ETHYL 3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE typically involves the reaction of ethyl 3-methyl-4-isothiazolecarboxylate with 4-pyridylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, ETHYL 3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE is used as a precursor for the synthesis of more complex heterocyclic compounds. It serves as a versatile building block in the construction of various molecular architectures.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents and as a tool for understanding biological processes.
Medicine: In medicine, the compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of advanced materials to the development of new chemical processes.
作用機序
The mechanism of action of ETHYL 3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Aminothiazole: A related compound with similar structural features and biological activities.
3-Methyl-4-isothiazolecarboxylate: A precursor used in the synthesis of the target compound.
4-Pyridylcarbonyl Chloride: A reagent used in the preparation of the target compound.
Uniqueness: ETHYL 3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
ethyl 3-methyl-5-(pyridine-4-carbonylamino)-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-13(18)10-8(2)16-20-12(10)15-11(17)9-4-6-14-7-5-9/h4-7H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXRKLDATLRJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole](/img/structure/B5442876.png)
![1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5442877.png)

![N-(3-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5442898.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine](/img/structure/B5442901.png)

![2-{[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5442917.png)
![2-[[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]methyl]benzonitrile](/img/structure/B5442926.png)

![1,3-dimethyl-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]pyrazole-4-carboxamide](/img/structure/B5442941.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442952.png)


![1'-(cyclopropylcarbonyl)-3-[2-(2,6-difluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5442968.png)
